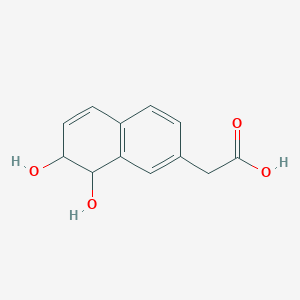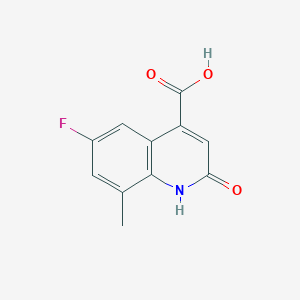
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a member of the fluoroquinolone family, which is known for its significant antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 8th position, and a carboxylic acid group at the 4th position on the quinoline ring. The incorporation of fluorine atoms into the quinolone skeleton enhances its antimicrobial properties, making it a valuable compound in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline ring system.
Fluorination: Introduction of the fluorine atom at the 6th position is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: The methyl group is introduced at the 8th position using methylating agents like methyl iodide.
Oxidation: The oxidation of the quinoline ring to introduce the oxo group at the 2nd position is carried out using oxidizing agents such as potassium permanganate.
Carboxylation: The carboxylic acid group is introduced at the 4th position through carboxylation reactions using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and reduce waste generation .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Aplicaciones Científicas De Investigación
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluoroquinolone derivatives.
Biology: Studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Medicine: Potential use in the development of new antibiotics to treat resistant bacterial infections.
Industry: Utilized in the production of antibacterial coatings and materials
Mecanismo De Acción
The antibacterial activity of 6-fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Norfloxacin: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ofloxacin: 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
Uniqueness
6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct antibacterial properties. The presence of the fluorine atom at the 6th position enhances its ability to penetrate bacterial cell membranes, while the methyl group at the 8th position improves its stability and bioavailability .
Propiedades
Fórmula molecular |
C11H8FNO3 |
|---|---|
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
6-fluoro-8-methyl-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-6(12)3-7-8(11(15)16)4-9(14)13-10(5)7/h2-4H,1H3,(H,13,14)(H,15,16) |
Clave InChI |
ZZBMLEDXDSTVIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NC(=O)C=C2C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068165.png)
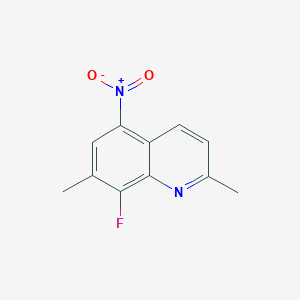


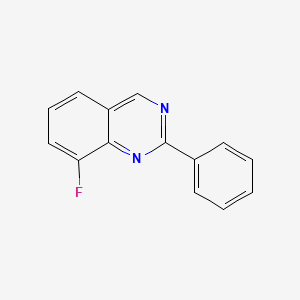
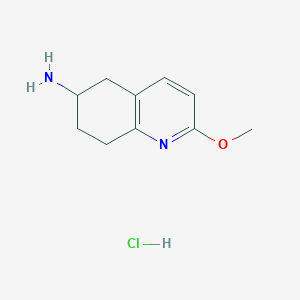
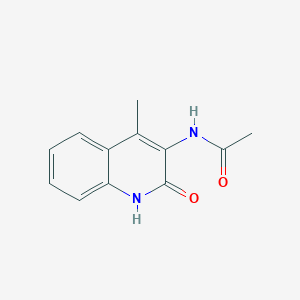

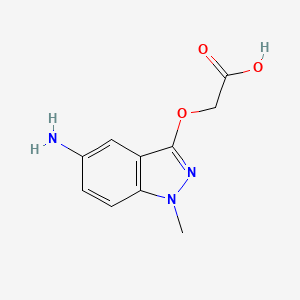
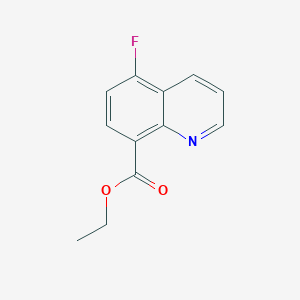
![6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B15068219.png)

